molecular formula C20H29NO6 B14772015 Cbz-L-aspartic Acid-di-tert-butyl Ester

Cbz-L-aspartic Acid-di-tert-butyl Ester

Cat. No.: B14772015
M. Wt: 379.4 g/mol
InChI Key: LLSHFSUKBPXENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-L-aspartic Acid-di-tert-butyl Ester, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester, is a derivative of L-aspartic acid. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a carbobenzoxy (Cbz) group and two tert-butyl ester groups, which provide stability and protect the functional groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-L-aspartic Acid-di-tert-butyl Ester typically involves the protection of the amino and carboxyl groups of L-aspartic acid. The process begins with the protection of the amino group using the carbobenzoxy (Cbz) group. This is achieved by reacting L-aspartic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The carboxyl groups are then protected by converting them into tert-butyl esters using tert-butyl alcohol and a strong acid like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Cbz and tert-butyl esters is crucial in multi-step organic syntheses to prevent unwanted side reactions and to facilitate the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Cbz-L-aspartic Acid-di-tert-butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrogenation: Removal of the Cbz group results in the formation of L-aspartic acid derivatives.

    Acidolysis: Cleavage of tert-butyl esters yields free carboxylic acids.

    Amidation: Formation of amide bonds with various amines

Scientific Research Applications

Cbz-L-aspartic Acid-di-tert-butyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-L-aspartic Acid-di-tert-butyl Ester primarily involves its role as a protecting group in organic synthesis. The Cbz group protects the amino group from unwanted reactions, while the tert-butyl esters protect the carboxyl groups. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Cbz-L-aspartic Acid-di-tert-butyl Ester can be compared with other similar compounds, such as:

    L-Glutamic acid di-tert-butyl ester: Similar in structure but derived from L-glutamic acid instead of L-aspartic acid.

    Fmoc-L-aspartic acid 4-tert-butyl ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Cbz group for amino protection.

    Boc-L-aspartic acid 4-tert-butyl ester: Uses the tert-butoxycarbonyl (Boc) group for amino protection

These compounds share similar protective strategies but differ in the specific protecting groups used, which can influence their reactivity and suitability for different synthetic applications.

Properties

IUPAC Name

ditert-butyl 2-(phenylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6/c1-19(2,3)26-16(22)12-15(17(23)27-20(4,5)6)21-18(24)25-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSHFSUKBPXENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.